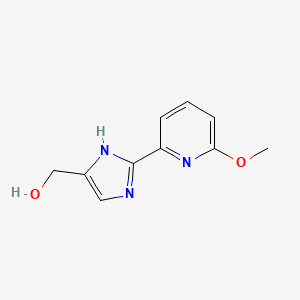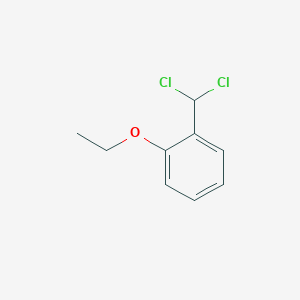
5-(3-Iodophenyl)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Iodophenyl)-1,3,4-thiadiazol-2-amine: is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the iodine atom on the phenyl ring and the thiadiazole moiety makes this compound of interest in various fields of scientific research, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Iodophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-iodoaniline with thiocarbonyl compounds under specific conditions to form the thiadiazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
5-(3-Iodophenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl-thiadiazole derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
5-(3-Iodophenyl)-1,3,4-thiadiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The unique electronic properties of the thiadiazole ring make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
作用機序
The mechanism of action of 5-(3-Iodophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
5-Phenyl-1,3,4-thiadiazol-2-amine: Lacks the iodine atom, which can affect its reactivity and biological activity.
5-(4-Iodophenyl)-1,3,4-thiadiazol-2-amine: Similar structure but with the iodine atom in a different position, which can influence its chemical properties.
Uniqueness
The presence of the iodine atom at the 3-position of the phenyl ring in 5-(3-Iodophenyl)-1,3,4-thiadiazol-2-amine imparts unique electronic and steric properties, making it distinct from other thiadiazole derivatives. This uniqueness can lead to different reactivity patterns and biological activities, making it a valuable compound for various research applications.
特性
分子式 |
C8H6IN3S |
|---|---|
分子量 |
303.13 g/mol |
IUPAC名 |
5-(3-iodophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H6IN3S/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) |
InChIキー |
NXAFQIAKJROWRH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)I)C2=NN=C(S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoate](/img/structure/B13689979.png)
![[2-(6'-Cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate](/img/structure/B13689982.png)
![Pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B13689987.png)






![8-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13690031.png)


![3-Acetyl-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13690052.png)
![Methyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13690053.png)
